

# Overcoming poor oral bioavailability of CPI-169 racemate

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## Compound of Interest

Compound Name: CPI-169 racemate

Cat. No.: B606793

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## Technical Support Center: CPI-169 Racemate

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the EZH2 inhibitor, **CPI-169 racemate**. The focus of this guide is to address challenges related to its poor oral bioavailability.

## Troubleshooting Guide

This section addresses specific issues that may arise during preclinical oral administration studies with CPI-169.

**Question:** We are observing very low and highly variable plasma concentrations of CPI-169 in our rodent pharmacokinetic (PK) studies following oral gavage. What are the likely causes and how can we improve exposure?

**Answer:**

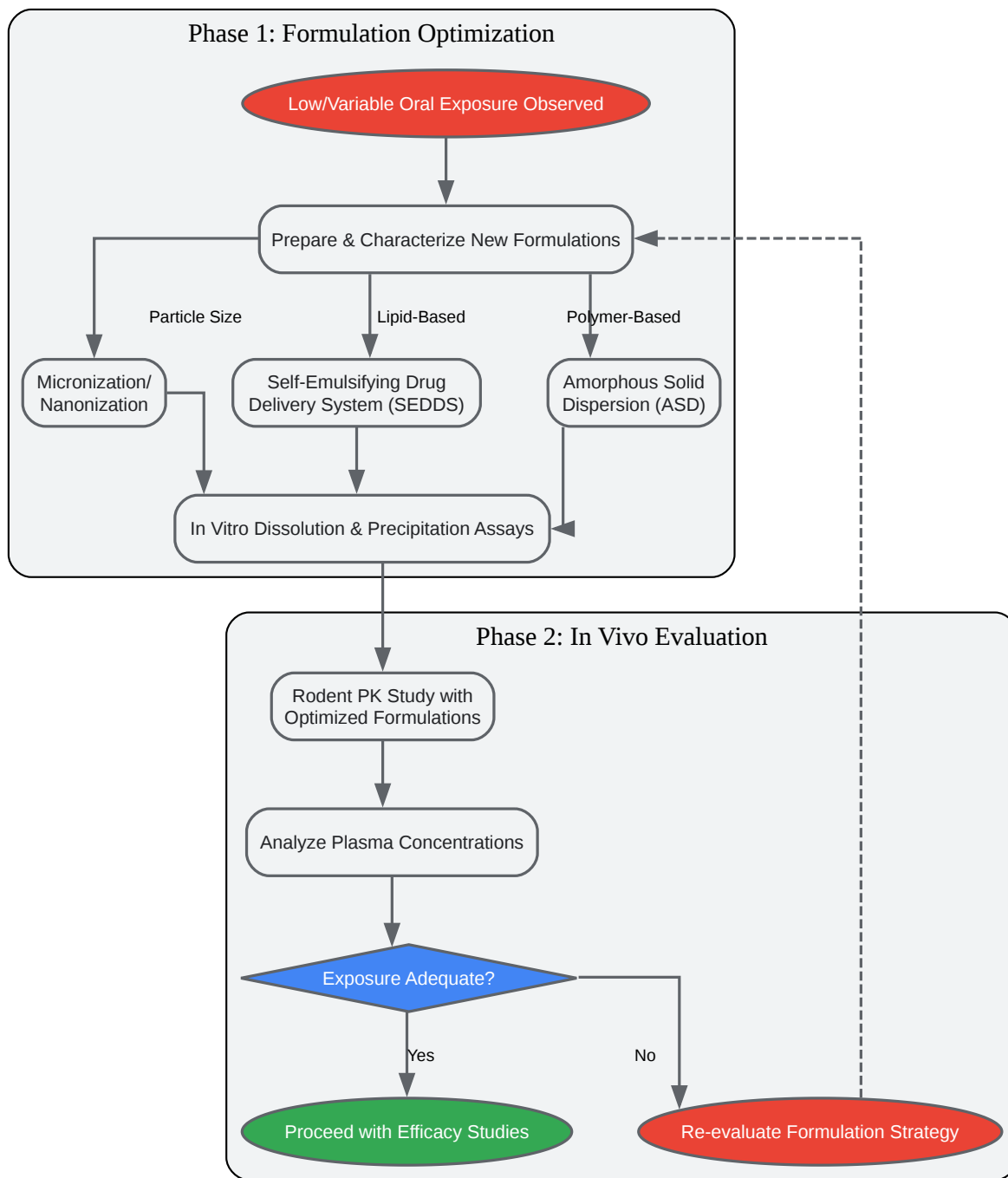
Low and variable oral exposure is a known challenge with CPI-169, primarily due to its poor aqueous solubility.<sup>[1]</sup> The issue likely stems from one or a combination of the following factors:

- **Poor Dissolution:** The compound is not dissolving efficiently in the gastrointestinal (GI) tract, leading to limited absorption.

- Precipitation: The compound may initially be in solution in the formulation vehicle but precipitates upon contact with the aqueous environment of the GI tract.[\[2\]](#)
- First-Pass Metabolism: A portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation, although poor dissolution is the more commonly cited issue for this class of compounds.

Recommended Troubleshooting Workflow:

To systematically address this issue, we recommend the following experimental workflow:



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## References

- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of a poorly water soluble drug PNU-91325 by supersaturatable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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